molecular formula C8H17NO2S B13609600 Methyl s-isopropylhomocysteinate

Methyl s-isopropylhomocysteinate

Cat. No.: B13609600
M. Wt: 191.29 g/mol
InChI Key: KQGROASPCGQZJH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl s-isopropylhomocysteinate typically involves the esterification of L-homocysteine with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and catalysts, along with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

Methyl s-isopropylhomocysteinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl s-isopropylhomocysteinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in metabolic pathways and its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including its role in modulating homocysteine levels in the body.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Methyl s-isopropylhomocysteinate involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in homocysteine metabolism, thereby influencing cellular processes and metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect key enzymes and regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl s-isopropylhomocysteinate is unique due to its specific structural features and its role in homocysteine metabolism. Unlike other similar compounds, it has distinct reactivity and biological effects, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

methyl 2-amino-4-propan-2-ylsulfanylbutanoate

InChI

InChI=1S/C8H17NO2S/c1-6(2)12-5-4-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3

InChI Key

KQGROASPCGQZJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCC(C(=O)OC)N

Origin of Product

United States

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